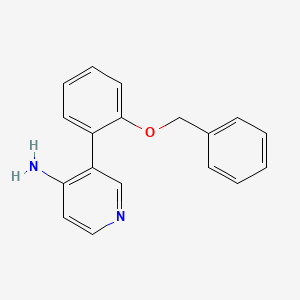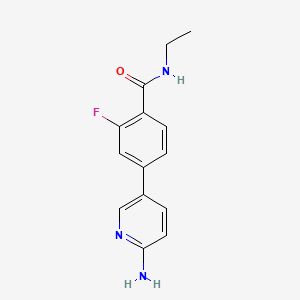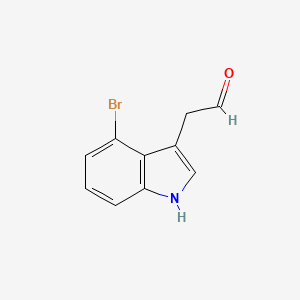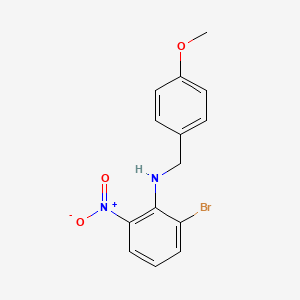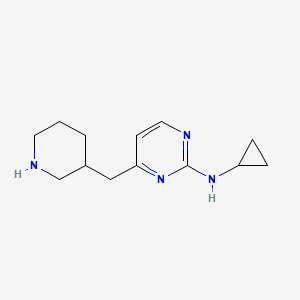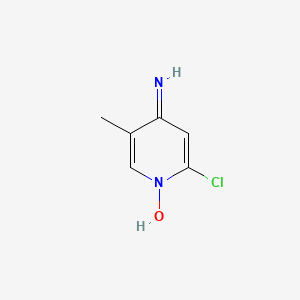
4-氨基-2-氯-5-甲基吡啶-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate”, also known as “2-chloro-1-hydroxy-5-methylpyridin-4-imine”, is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.59 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-5-methyl-4-pyridinamine with KOH in methanol in a pressure reactor . This compound is an intermediate product for producing the MR antagonist finerenone .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a chlorine atom and a methyl group attached to it. It also has an amino group and a hydroxyl group attached to the ring .
Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of other compounds. For example, it is used in the synthesis of the MR antagonist finerenone .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.59 and a molecular formula of C6H7ClN2O . It has a complexity of 232 and a topological polar surface area of 47.3Ų .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate:
Antimicrobial Agents
4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .
Antioxidative Properties
Research indicates that this compound exhibits antioxidative properties. It can neutralize free radicals, thereby protecting cells from oxidative stress. This property is valuable in developing treatments for diseases where oxidative stress is a contributing factor, such as neurodegenerative diseases .
Cancer Research
The compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for chemotherapy drugs. Its ability to selectively target cancer cells while sparing healthy cells is particularly noteworthy .
Catalysis in Organic Synthesis
4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate is used as a catalyst in various organic synthesis reactions. Its unique structure facilitates the formation of complex organic molecules, which is crucial in the pharmaceutical industry for drug development .
Material Science
In material science, this compound is used to develop new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. This application is significant in creating advanced materials for industrial use .
Agricultural Chemicals
The compound is also explored for use in agricultural chemicals. Its antimicrobial properties can be harnessed to develop new pesticides and herbicides that are more effective and environmentally friendly. This can help in managing crop diseases and pests more sustainably .
Neuroprotective Agents
Due to its antioxidative properties, 4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate is being researched as a neuroprotective agent. It can protect neurons from damage caused by oxidative stress, which is a common pathway in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity and stability make it a valuable building block in the production of complex drug molecules. This application is crucial for the efficient and cost-effective manufacturing of medications .
安全和危害
属性
IUPAC Name |
2-chloro-1-hydroxy-5-methylpyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-9(10)6(7)2-5(4)8/h2-3,8,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMSUPYRONEBQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=CC1=N)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-5-methylpyridin-1-ium-1-olate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)
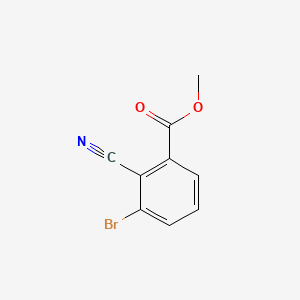
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)

